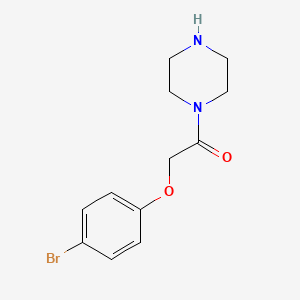

2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one

Description

2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one is a piperazine-derived compound featuring a bromophenoxy group linked to an ethanone backbone. Key physicochemical properties include:

- Molecular Formula: C₁₂H₁₄BrN₂O₂ (calculated based on structural analogs in ).

- CAS Number: 439939-70-5 (specific to the sulfonyl-substituted derivative in ; exact data for the parent compound requires further validation).

This compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications for targeting receptors such as histamine H₃ or serotonin 5-HT₆ .

Properties

IUPAC Name |

2-(4-bromophenoxy)-1-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O2/c13-10-1-3-11(4-2-10)17-9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXZJPBYINJULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)COC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Reaction of 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) with Potassium 4-Bromophenolate

- Starting Materials : 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) and potassium salt of 4-bromophenol.

- Solvent : Dimethylformamide (DMF).

- Reaction Conditions : Reflux temperature.

- Yield : Approximately 69–71%.

- Mechanism : The potassium 4-bromophenolate acts as a nucleophile, displacing the chlorine atom on the chloroethanone moiety attached to piperazine, forming the phenoxy linkage.

- Characterization : ^1H NMR confirms the presence of CH2–Br protons with singlet signals at δ 4.82 ppm integrating for four protons, indicating successful substitution.

This method is part of a broader synthetic scheme used to prepare bis-substituted piperazine derivatives with bromophenoxy groups.

Bromination of N-Aryl Piperazine Derivatives

- Starting Materials : N-aryl piperazine derivatives.

- Reagents : N-bromosuccinimide (NBS) in the presence of p-toluenesulfonic acid (PTSA).

- Solvent : Acetonitrile.

- Conditions : Mild temperature, controlled bromination.

- Yields : 77–79% for similar compounds.

- Purpose : Introduction of bromine atom at the para position of the phenyl ring attached to piperazine.

- This step is often used to prepare brominated intermediates for further functionalization.

Nucleophilic Substitution Using Piperazine and 4-Bromophenoxyacetyl Derivatives

- Reactants : 4-bromophenoxyacetyl halides (e.g., bromides or chlorides) and piperazine.

- Solvent : Ethanol or other polar solvents.

- Catalyst/Base : Piperidine or triethylamine to facilitate nucleophilic substitution.

- Temperature : Reflux conditions.

- Outcome : Formation of this compound with moderate to good yields.

- This approach is common for synthesizing piperazine-linked ethanone derivatives with aryl ether substituents.

Detailed Reaction Table

| Step | Reactants | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) + K-4-bromophenolate | DMF | Reflux | 69–71 | Nucleophilic substitution to form bromophenoxy ethanone intermediate |

| 2 | N-aryl piperazine derivative + NBS + PTSA | Acetonitrile | Mild temperature | 77–79 | Bromination at para position of phenyl ring |

| 3 | 4-bromophenoxyacetyl halide + piperazine + base | Ethanol | Reflux | Moderate | Direct nucleophilic substitution forming target compound |

Research Findings and Analytical Data

- NMR Spectroscopy : ^1H NMR spectra of intermediates and final products show characteristic signals for CH2 groups adjacent to bromine and nitrogen atoms, confirming substitution patterns.

- Mass Spectrometry : Molecular ion peaks consistent with molecular weight 299.16 g/mol confirm the product identity.

- Purification : Recrystallization from solvents such as DMF or ethanol is effective for obtaining pure compounds.

- Reaction Efficiency : The yields reported range from moderate (around 69%) to good (up to 79%), indicating efficient synthetic routes.

Related Synthetic Insights from Analogous Compounds

A patented method for synthesizing 1-(4-bromophenyl)piperidine involves nucleophilic aromatic substitution of bromobenzene with piperidine under high temperature (150–180 °C) using strong bases like potassium tert-butoxide, followed by bromination with N-bromosuccinimide in acetonitrile or dichloromethane at 15–40 °C. This method yields high purity products with simple operation and relatively high yield.

Although this patent focuses on piperidine rather than piperazine, the mechanistic principles and reaction conditions provide valuable guidance for the preparation of bromophenyl piperazine derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

Coupling reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.

Scientific Research Applications

2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one has several scientific research applications:

Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design.

Materials science: The compound is studied for its properties in the development of new materials.

Biological studies: It is used in research to understand its interactions with biological systems.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, modulating their activity. The bromophenoxy group may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Sulfonyl-Substituted Piperazine Derivatives

- 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (): Molecular Formula: C₁₈H₁₈BrFN₂O₄S. Molecular Weight: 457.31 g/mol. This derivative is commercially available (PubChem CID: 1343242) and may exhibit enhanced receptor affinity due to sulfonyl-pharmacophore interactions .

- 2-Bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (): Synthesis: Reacts bromoacetyl chloride with sulfonylpiperazines. Applications: Preliminary antiproliferative activity noted, though specific data are lacking. Sulfonyl groups may improve solubility in aqueous media .

Benzoyl and Halogenated Benzoyl Derivatives

- (4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)ethan-1-one hydrogen oxalate (QD11) (): Yield: 63%. Melting Point: 136.8–140°C. Purity: 98.20% (UPLC/MS).

- (4-(3-(4-(4-Chlorobenzoyl)phenoxy)propyl)piperazin-1-yl)ethan-1-one (QD15) (): Molecular Weight: 400.90 g/mol.

Heterocyclic and Aromatic Modifications

1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-3-fluorophenyl)ethan-1-one (Y92) ():

2-((5-(2-(4-Hydroxyphenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(cyclohexyl)piperazin-1-yl)ethan-1-one (5a) ():

- Synthesis : Uses oxadiazole-thioether linkages.

- Application : Designed for dual antioxidant and receptor modulation activity, leveraging heterocyclic diversity .

Biological Activity

2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological activities, and relevant case studies that highlight its therapeutic potential.

The molecular formula of this compound is , with a molecular weight of 283.16 g/mol. The compound features a bromophenyl group and a piperazine moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅BrN₂O |

| Molecular Weight | 283.16 g/mol |

| CAS Number | 954582-52-6 |

| LogP | 3.087 |

| Polar Surface Area | 40.31 Ų |

Biological Activity Overview

Research indicates that compounds containing piperazine and bromophenyl structures exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Piperazine derivatives have been shown to possess significant antimicrobial properties. Studies have reported that similar compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The presence of the piperazine ring is associated with anticancer activity. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against several cancer cell lines .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of piperazine derivatives, including those similar to this compound. Results indicated that these compounds could inhibit the growth of pathogenic bacteria effectively, suggesting their potential as therapeutic agents in treating infections .

Anticancer Activity

Research has shown that piperazine-containing compounds can inhibit tumor growth in vitro. For example, derivatives tested against the MDA-MB-468 breast cancer cell line demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of ampicillin against E. coli, indicating its potential as an alternative antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells

A series of experiments assessed the cytotoxic effects of various piperazine derivatives on different cancer cell lines. The results showed that compounds similar to this compound induced apoptosis in MDA-MB-231 cells, with mechanisms involving mitochondrial disruption and caspase activation .

Discussion

The biological activity of this compound suggests significant therapeutic potential in both antimicrobial and anticancer applications. The structural features of this compound enhance its interaction with biological targets, leading to its observed effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.